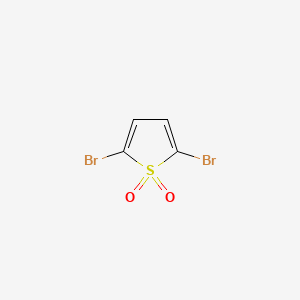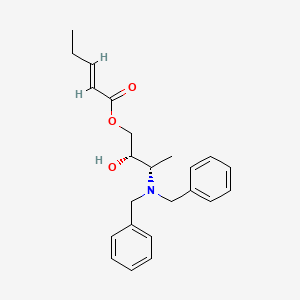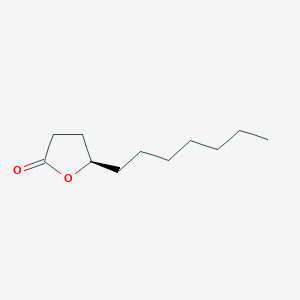
2,5-二溴噻吩-1,1-二氧化物
描述
2,5-Dibromothiophene 1,1-dioxide is a chemical compound with the molecular formula C4H2Br2O2S It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom The compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a sulfone group (1,1-dioxide) attached to the thiophene ring
科学研究应用
2,5-Dibromothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of organic semiconductors and other electronic materials
作用机制
Target of Action
The primary targets of 2,5-Dibromothiophene 1,1-dioxide Thiophene compounds, in general, are known to interact with various biological targets due to their aromatic nature .
Mode of Action
The exact mode of action of 2,5-Dibromothiophene 1,1-dioxide It’s known that 2,5-dibromothiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) . This suggests that 2,5-Dibromothiophene 1,1-dioxide might undergo similar reactions.
Pharmacokinetics
The pharmacokinetic properties of 2,5-Dibromothiophene 1,1-dioxide Some general properties can be inferred from its chemical structure . It has a high gastrointestinal absorption and is BBB permeant . Its Log Kp (skin permeation) is -6.57 cm/s .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dibromothiophene 1,1-dioxide . For instance, its storage conditions can affect its stability . It should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C
生化分析
Biochemical Properties
2,5-Dibromothiophene 1,1-dioxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 2,5-Dibromothiophene 1,1-dioxide and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways in which it is involved. Additionally, this compound can interact with proteins that contain thiol groups, leading to the formation of covalent bonds and potential alterations in protein function .
Cellular Effects
The effects of 2,5-Dibromothiophene 1,1-dioxide on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,5-Dibromothiophene 1,1-dioxide can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Furthermore, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance .
Molecular Mechanism
At the molecular level, 2,5-Dibromothiophene 1,1-dioxide exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and proteins. For example, the compound can bind to the active site of cytochrome P450, leading to enzyme inhibition. Additionally, 2,5-Dibromothiophene 1,1-dioxide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromothiophene 1,1-dioxide can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that 2,5-Dibromothiophene 1,1-dioxide can undergo degradation when exposed to light and heat, which can affect its long-term impact on cellular function. Additionally, prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of 2,5-Dibromothiophene 1,1-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without causing significant adverse effects. At higher doses, 2,5-Dibromothiophene 1,1-dioxide can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
2,5-Dibromothiophene 1,1-dioxide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the production of reactive oxygen species (ROS), which play a role in cellular signaling and stress responses .
Transport and Distribution
The transport and distribution of 2,5-Dibromothiophene 1,1-dioxide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2,5-Dibromothiophene 1,1-dioxide can also be influenced by its lipophilicity, which determines its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 2,5-Dibromothiophene 1,1-dioxide is an important factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the presence of sulfone and bromine groups can affect the compound’s interaction with cellular organelles, impacting its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dibromothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the bromination of thiophene followed by oxidation. For instance, 2,5-dibromothiophene can be oxidized using reagents such as hydrogen peroxide and trifluoroacetic anhydride in acetonitrile at temperatures ranging from 0 to 20°C . Another method involves the use of hypofluorous acid in dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2,5-dibromothiophene 1,1-dioxide typically involves large-scale bromination and oxidation processes. The choice of reagents and conditions is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions
2,5-Dibromothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, trifluoroacetic anhydride, and hypofluorous acid are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Reagents like Grignard reagents or organolithium compounds are used for nucleophilic substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized thiophenes.
相似化合物的比较
Similar Compounds
2,5-Dibromothiophene: Lacks the sulfone group, making it less reactive in certain oxidation reactions.
Thiophene 1,1-dioxide: Does not have bromine atoms, which limits its use in substitution reactions.
2,5-Dichlorothiophene 1,1-dioxide: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
2,5-Dibromothiophene 1,1-dioxide is unique due to the presence of both bromine atoms and the sulfone group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry.
属性
IUPAC Name |
2,5-dibromothiophene 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJJLFANVUXGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(S(=O)(=O)C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89088-95-9 | |
| Record name | 2,5-Dibromothiophene 1,1-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![BenzaMide, N-[(1S,2R)-1-[(3,5-difluorophenyl)Methyl]-2-hydroxy-2-[(2R,4R)-4-phenoxy-2-pyrrolidinyl]ethyl]-3-[[(2R)-2-(MethoxyMethyl)-1-pyrrolidinyl]carbonyl]-5-Methyl-](/img/structure/B1640692.png)



![(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propanoylamino)pentanamide](/img/structure/B1640698.png)









